4-Chloro-2-iodoaniline hydrochloride
Description
Significance of Halogenated Anilines in Contemporary Organic Chemistry
Halogenated anilines are a class of compounds that hold a ubiquitous and critical position in modern organic chemistry. nih.govacs.org Their significance stems from their role as versatile synthetic building blocks. acs.org Aryl halides, including halogenated anilines, are fundamental precursors for cross-coupling reactions, lithium-halogen exchange reactions, and classic Grignard reactions, which are highly utilized methods for constructing carbon-carbon bonds. nih.govacs.org
Beyond their utility in synthesis, the halogenated aniline (B41778) motif is a common substructure in a wide array of biologically active molecules, both synthetic and naturally occurring, as well as in various industrial materials. nih.govacs.org The selective introduction of halogen atoms onto an aniline ring can be challenging, particularly in electron-rich aromatic systems where electrophilic halogenation reagents can lead to poor regioselectivity or multiple substitutions. acs.org Consequently, the development of new synthetic methods for the precise and regioselective halogenation of anilines remains an area of high utility and active research in synthetic organic chemistry. acs.org
Research Context of 4-Chloro-2-iodoaniline (B181669) and its Salt Forms
4-Chloro-2-iodoaniline, with the chemical formula C6H5ClIN, is a derivative of aniline where a chlorine atom is substituted at the 4-position and an iodine atom at the 2-position of the benzene (B151609) ring. ontosight.ai This specific substitution pattern makes it a valuable intermediate in organic synthesis. indiamart.comxinchem.com The presence of two different halogen atoms (chloro and iodo) on the aniline ring significantly influences the compound's reactivity and provides distinct sites for further chemical modification. indiamart.com
The compound serves as a key building block in the synthesis of more complex molecules. indiamart.comxinchem.com Its applications are found in the pharmaceutical, agrochemical, and dyestuff industries. xinchem.com For instance, it is used in the creation of various drugs, pesticides, and pigments. ontosight.aixinchem.com In the context of materials science, it is employed in the synthesis of functional materials like conductive polymers and optoelectronic devices. ontosight.ai The hydrochloride salt form is particularly relevant in these applications due to its enhanced stability and solubility characteristics. ontosight.ai
Historical Development of Research on Substituted Anilines
The study of substituted anilines is deeply rooted in the history of organic chemistry, which began with aniline itself. Aniline was first isolated from coal tar in the 19th century by several chemists under different names. wikipedia.org In 1843, August Wilhelm von Hofmann demonstrated that these isolates were all the same compound, which became known as aniline. wikipedia.orgmcgill.ca A pivotal moment came in 1856 when Hofmann's student, William Henry Perkin, accidentally synthesized the first synthetic dye, mauve, while attempting to oxidize aniline to produce quinine. mcgill.ca
This discovery launched the synthetic dye industry, with German companies like BASF (Badische Anilin- und Sodafabrik) capitalizing on aniline chemistry to create a massive industrial enterprise. mcgill.ca The utility of aniline derivatives soon expanded beyond dyes. Paul Ehrlich conceived the idea of using aniline-based dyes to selectively stain and target bacteria, leading to the development of Salvarsan in 1909, the first effective drug for treating syphilis. mcgill.ca This spurred further research into aniline derivatives as potential antibacterial agents, culminating in the synthesis of sulfamidochrysoidine and the subsequent development of sulfa drugs. mcgill.ca This historical progression from a simple coal tar derivative to a cornerstone of the dye and pharmaceutical industries laid the groundwork for the extensive and ongoing research into the synthesis and application of a vast array of substituted anilines. researchgate.net
Overview of Current Research Trajectories for Haloaniline Derivatives
Current research on haloaniline derivatives continues to expand on their foundational roles in synthesis and materials. A significant area of focus is the development of novel polyaniline (PANI) derivatives. rsc.orgresearchgate.net Researchers are modifying aniline monomers with various substituents, including halogens, to study the effect of these modifications on the resulting polymer's properties. rsc.org These studies aim to create polymers with improved solubility, processability, and specific functionalities. researchgate.net Characterization of these new polymers often reveals changes in surface morphology and electronic properties, which are rationalized in terms of the steric and electronic effects of the substituents. rsc.orgresearchgate.net
A key application driving this research is the design of advanced chemical sensors. Thin films of novel polyaniline derivatives have demonstrated high sensitivity to substances like moisture and ammonia, showing their potential for use in new sensing devices. rsc.orgresearchgate.net Furthermore, the selective catalytic reduction of halogenated nitroaromatic compounds remains the most prevalent method for synthesizing halogenated anilines, and research continues to refine these processes using various heterogeneous catalysts to improve selectivity and yield. researchgate.net These trajectories highlight a focus on creating functional materials with tailored properties and optimizing the synthesis of these crucial chemical intermediates.
Chemical and Physical Properties of 4-Chloro-2-iodoaniline
The following table summarizes key properties of 4-Chloro-2-iodoaniline, the free base of the hydrochloride salt.
| Property | Value | Source(s) |
| Chemical Formula | C6H5ClIN | chembk.comshreeneels.net |
| Molecular Weight | 253.47 g/mol | shreeneels.netnih.govsigmaaldrich.com |
| CAS Number | 63069-48-7 | nih.govsigmaaldrich.com |
| Appearance | White to Yellow to Orange powder/crystal | tcichemicals.com |
| Melting Point | 39-43 °C | sigmaaldrich.com |
| Boiling Point | 295.0 ± 25.0 °C (Predicted) | chembk.com |
| Density | 2.015 ± 0.06 g/cm³ (Predicted) | chembk.com |
| Flash Point | >109 °C (>228.2 °F) - closed cup | sigmaaldrich.com |
| InChI Key | FLEJOBRWKBPUOX-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6Cl2IN |
|---|---|
Molecular Weight |
289.93 g/mol |
IUPAC Name |
4-chloro-2-iodoaniline;hydrochloride |
InChI |
InChI=1S/C6H5ClIN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H |
InChI Key |
LUWOIXCNEQRAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Chloro 2 Iodoaniline Hydrochloride
Strategies for the Formation of Halogenated Anilines
The most prevalent and industrially significant method for producing halogenated anilines is the selective catalytic reduction of the corresponding halogenated nitroaromatic compounds. researchgate.net This approach is favored for its efficiency, but its success hinges on the catalyst's ability to selectively hydrogenate the nitro group without causing hydrodehalogenation—the removal of halogen substituents. researchgate.netacs.org The C-I bond is particularly prone to this side reaction, making the synthesis of iodoanilines a benchmark for catalyst selectivity. researchgate.netresearchgate.net
This process involves the hydrogenation of a halonitroarene in the liquid phase, typically in an autoclave using hydrogen gas under pressure. researchgate.net The choice of catalyst is paramount to achieving high yields of the desired haloaniline while minimizing byproducts like aniline (B41778) and nitrobenzene (B124822) that result from dehalogenation. researchgate.net
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (usually a solid catalyst in a liquid reaction mixture), is the standard for these transformations. libretexts.org The catalyst, often a finely divided metal on an inert support, provides a surface where the nitroaromatic compound and hydrogen can adsorb and react. libretexts.orgyoutube.com The key to a successful catalyst lies in its activity (rate of reaction) and, more importantly, its chemoselectivity (preference for reducing the nitro group over the halogen bond). researchgate.net
####### 2.1.1.1.1. Application of Platinum Group Metals
Platinum group metals (PGMs), including platinum (Pt), palladium (Pd), ruthenium (Ru), and rhodium (Rh), are well-known for their high activity in hydrogenation reactions. google.comnih.gov However, their high activity can also promote the undesirable hydrogenolysis of carbon-halogen bonds, leading to selectivity issues. researchgate.netnih.gov
Research has shown that catalyst support and the addition of promoters can significantly modify the electronic properties of PGM nanoparticles, thereby enhancing selectivity. researchgate.netresearchgate.net For instance, platinum nanoparticles supported on iron-oxide have demonstrated the ability to completely suppress the hydrodehalogenation of haloanilines. researchgate.net Ruthenium is often noted for showing higher selectivity toward halogenated anilines compared to the more active Pt or Pd. researchgate.net Recent studies have explored integrating Pt nanoparticles with auxiliary single-atom sites, such as Co-N4, which can selectively adsorb the halogenated part of the molecule, preventing its hydrogenolysis and leading to exceptionally high selectivity and activity. acs.org
| Catalyst System | Substrate | Selectivity (%) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| Pt NPs with Co-N4 sites | o-chloronitrobenzene | 97.3 | ~100 | 11,625 |
| Pt NPs with Co-N4 sites | o-fluoronitrobenzene | 100 | ~100 | 8,680 |
| Pt NPs with Co-N4 sites | o-bromonitrobenzene | 99.2 | ~100 | 5,859 |
| This table presents data on the performance of a sandwiched Pt catalyst in the chemoselective hydrogenation of ortho-halonitrobenzenes. Data sourced from acs.orgnih.gov. |
####### 2.1.1.1.2. Gold and Silver Catalysts
In recent years, gold (Au) and silver (Ag) catalysts have emerged as highly effective alternatives for the chemoselective hydrogenation of functionalized nitroaromatics. researchgate.net While sometimes less active than PGMs, gold nanoparticles supported on metal oxides like TiO2 or Fe2O3 exhibit excellent selectivity for the nitro group reduction under mild conditions. nih.gov This high selectivity prevents the accumulation of hazardous hydroxylamine intermediates and avoids dehalogenation. nih.gov
The catalytic activity of gold is highly dependent on particle size, with smaller nanoparticles often demonstrating higher reactivity. nih.gov Supported gold nanoparticle systems can utilize various hydrogen sources, including H2 gas or transfer hydrogenation agents like triethylsilane (Et3SiH). rug.nlrsc.org These catalysts have proven effective for a wide range of substrates, including those with other reducible moieties such as chloro, aldehyde, or ketone groups, yielding the desired amines in high yields. rug.nl
| Catalyst | Substrate | Hydrogen Source | Yield (%) |
| Au/TiO₂ | N-(2-nitrophenyl)acetamide | Et₃SiH | 95 |
| Au/Al₂O₃ | N-(4-chloro-2-nitrophenyl)acetamide | Et₃SiH | 85 |
| Au/TiO₂ | 1-(4-chloro-2-nitrophenyl)ethan-1-one | TMDS | 88 |
| This table shows the performance of supported gold catalysts in the selective reduction of various multifunctional nitro precursors. Data sourced from rug.nl. |
####### 2.1.1.1.3. Nickel Catalysts
Nickel catalysts, particularly Raney Nickel, are widely used in industrial hydrogenation processes due to their high activity and significantly lower cost compared to precious metals. acsgcipr.orgnih.gov They are effective for the reduction of nitro groups and can be advantageous where chemoselectivity is a concern. acsgcipr.org However, standard nickel catalysts can suffer from a lack of selectivity, promoting hydrogenolysis and over-hydrogenation of aromatic rings. mdpi.com
To improve performance, nickel catalysts can be combined with other metals. For example, bimetallic supported Ni-Fe nanoparticles have been shown to offer more selective hydrogenations compared to monometallic nickel systems. mdpi.com Furthermore, air-stable nickel composite catalysts have been developed that show high efficiency for the hydrogenation of a wide range of organic compounds, including nitroarenes. researchgate.net These catalysts are often generated in situ from a pre-catalyst, mitigating the pyrophoric nature of traditional Raney-type catalysts. acsgcipr.orgresearchgate.net
| Catalyst | Substrate | Temperature (°C) | Time (h) | Conversion (%) |
| Raney Ni | Nitrobenzene | 80 | 2 | 100 |
| 3% Ni/C | Nitrobenzene | 100 | 1 | 99 |
| 3% Ni/C | 1-Chloro-4-nitrobenzene | 100 | 2 | 99 |
| 3% Ni/C | 1-Nitro-3-(trifluoromethyl)benzene | 100 | 1 | 99 |
| This table illustrates the catalytic activity of nickel-based systems in the hydrogenation of various nitroaromatic compounds. Data sourced from researchgate.net. |
####### 2.1.1.1.4. PtZn Intermetallic Compounds in Chemoselective Hydrogenation
A significant advancement in catalyst design involves the use of intermetallic compounds, which are special alloys with atomically-ordered structures and defined stoichiometry. iastate.edu Intermetallic PtZn nanoparticles have been shown to be a highly effective catalyst for the chemoselective hydrogenation of halonitrobenzenes. researchgate.net
The formation of the PtZn intermetallic structure alters the electronic properties of platinum. The electron-enriched Pt, due to the presence of Zn, not only promotes the hydrogenation of the nitro group but also effectively inhibits the cleavage of the carbon-halogen bond. researchgate.net This results in a remarkable increase in selectivity for the desired haloaniline product compared to a standard Pt catalyst. PtZn/SiO2 catalysts have demonstrated excellent yields (>99%) for chloro-, bromo-, and iodoanilines under mild conditions (1 atm H2 at 40°C) and can be reused multiple times without significant loss of performance. researchgate.net
| Catalyst | Substrate | Yield of p-chloroaniline (%) | TOF (h⁻¹) |
| PtZn/SiO₂ | p-chloronitrobenzene | >99 | 2100 |
| Pt/SiO₂ | p-chloronitrobenzene | 85 | 300 |
| This table compares the catalytic performance of PtZn/SiO₂ and Pt/SiO₂ in the hydrogenation of p-chloronitrobenzene, highlighting the superior selectivity and activity of the intermetallic compound. Data sourced from researchgate.net. |
Selective Catalytic Reduction of Halogenated Nitroaromatic Compounds to Halogenated Anilines
Heterogeneous Catalysis in Halonitrobenzene Hydrogenation
Optimization of Catalyst Supports and Preparation Methods
The synthesis of haloanilines through the selective hydrogenation of halonitrobenzenes is a critical industrial process where the catalyst's performance is paramount. The optimization of catalyst supports and preparation methods is crucial for achieving high activity and, most importantly, high selectivity by preventing the hydrodehalogenation of the carbon-halogen bond.
Various materials, including carbon, zeolites, and metal oxides, have been explored as supports for noble metal catalysts like platinum (Pt) and palladium (Pd). mdpi.com Iron oxides, particularly Fe3O4, have been identified as highly favorable supports for Pt nanoparticles in the selective hydrogenation of chloronitrobenzenes. acs.orgresearchgate.net The interaction between the metal nanoparticles and the support can significantly influence the catalyst's electronic properties and, consequently, its selectivity. For instance, electron transfer from Pt nanoparticles to oxygen vacancies in activated Pt/γ-Fe2O3 catalysts is thought to play a key role in completely suppressing the hydrodehalogenation of haloanilines. researchgate.net
Catalyst preparation methods also have a profound impact on the final catalyst's properties, such as metal dispersion and particle size. asianpubs.org Common methods include conventional impregnation, double impregnation, and in-situ precipitation-reduction. asianpubs.orgacs.org A novel strategy involves the in-situ preparation of a reductant containing C=C bonds pre-dispersed within the pores of zeolite supports. This technique allows for the efficient reduction of Pd2+ to small and uniform Pd0 nanoparticles (around 2 nm), leading to high catalytic performance. mdpi.com Similarly, an in-situ precipitation-reduction method for preparing Pd/MgAl-LDH/Al2O3 catalysts results in higher dispersion and specific particle shapes compared to conventional impregnation methods. acs.org The double impregnation method, where the support is first treated with a chelating agent like EDTA before introducing the metal precursor, has been shown to improve the selectivity of Pd-Pb/CaCO3 catalysts in hydrogenation reactions. asianpubs.org
The table below summarizes various catalyst preparation methods and their impact on performance.
Table 1: Catalyst Preparation Methods and Performance| Catalyst | Support | Preparation Method | Key Findings | Reference |
|---|---|---|---|---|
| Pt NPs | Fe3O4 | Adsorption of Pt nanoclusters | Realized ≥99.4% selectivity to chloroanilines in solvent-free conditions. rsc.org | rsc.org |
| Pd | Zeolites (Y, ZSM-5, MOR) | In-situ reductant preparation | Formed small, uniform Pd nanoparticles (~2 nm) with high activity. mdpi.com | mdpi.com |
| Pd-Pb | CaCO3 | Double Impregnation (with EDTA) | Addition of EDTA improved catalytic selectivity significantly. asianpubs.org | asianpubs.org |
| Pt/γ-Fe2O3 | γ-Fe2O3 | Immobilization of Pt colloids | Completely suppressed hydrodehalogenation of haloanilines. researchgate.net | researchgate.net |
| Pd/C | Carbon | Co-modification with organic/inorganic ligands | Inhibited dehalogenation and accumulation of hydroxylamine intermediates. ccspublishing.org.cn | ccspublishing.org.cn |
Factors Influencing Activity and Selectivity in Hydrogenation
Achieving high activity and selectivity in the catalytic hydrogenation of halonitrobenzenes to produce compounds like 4-Chloro-2-iodoaniline (B181669) is a complex challenge, influenced by multiple interrelated factors. The primary goal is to completely reduce the nitro group while leaving the carbon-halogen bonds intact.
Catalyst Structure and Composition:
Metal Type and Particle Size: The choice of metal is critical, with noble metals like Pt, Pd, and Ru being common. nih.gov The activity and selectivity are often structure-sensitive, meaning they depend on the catalyst's particle size. semanticscholar.orgimedpub.com For instance, the activity of Pt catalysts in the hydrogenation of chloronitrobenzenes depends mainly on its particle size. acs.orgresearchgate.net
Support Effects: The support material is not merely an inert carrier but actively influences the reaction. Lewis-basic supports like layered double hydroxides can modulate the electronic structure of Pd nanoparticles, enhancing electron density. mdpi.com This increased electron density generates partially negative-charged hydrogen species that suppress the electrophilic attack on the C-X bond, thus preventing dehalogenation. mdpi.com Similarly, the acidity of the support plays a role; an acid support like beta zeolite combined with a low-polarity solvent resulted in high selectivity (99%) to 4-chloroaniline (B138754). researchgate.net
Bimetallic Catalysts and Promoters: The addition of a second metal or a promoter can significantly alter performance. For example, a Pt-Bi/TiO2 catalyst was developed for highly selective hydrogenation. researchgate.net The specific acidity of Pt-FeOx interfaces has been shown to be advantageous for the activation of the C=O bond, which by analogy can influence the selective activation of the nitro group over the C-X bond. nih.gov
Reaction Conditions:
Solvent: The nature of the solvent can affect the reaction rate and selectivity. researchgate.net High selectivity to 4-chloroaniline was achieved in diethyl ether, a solvent of low polarity. researchgate.net In some cases, solvent-free conditions have proven highly effective, yielding selectivity of ≥99.4% over a robust Pt/Fe3O4 catalyst. rsc.org
Additives and Inhibitors: The introduction of additives can modulate catalyst selectivity. imedpub.com Organic ligands containing atoms like P, S, or N can be used as dehalogenation inhibitors by modifying the metal surface. ccspublishing.org.cn For instance, the coordination of triphenylphosphine (PPh3) on zero-valence Pd sites inhibits the coplanar adsorption of halogenated nitroaromatics, thereby suppressing dehalogenation. ccspublishing.org.cn
The table below details factors that influence hydrogenation selectivity.
Table 2: Factors Influencing Hydrogenation Selectivity| Factor | Description | Example | Effect on Selectivity | Reference |
|---|---|---|---|---|
| Electronic Structure | Modulating the electron density of the metal catalyst. | Electron-enriched Pd nanoparticles on Lewis-basic supports. | Suppresses electrophilic attack on the C-X bond, avoiding dehalogenation. mdpi.com | mdpi.com |
| Support Acidity | The acidic or basic nature of the catalyst support. | Acidic beta zeolite support in diethyl ether. | High selectivity (99%) to 4-chloroaniline. researchgate.net | researchgate.net |
| Organic Ligands | Coordination of ligands to the metal surface. | Triphenylphosphine (PPh3) on Pd/C catalyst. | Inhibits coplanar adsorption of substrate, suppressing dehalogenation. ccspublishing.org.cn | ccspublishing.org.cn |
| Reaction Medium | Presence or absence of a solvent. | Pt/Fe3O4 catalyst in solvent-free conditions. | Highly selective (≥99.4%) conversion of chloronitrobenzenes. rsc.org | rsc.org |
| Coordination Environment | Asymmetric coordination of single-atom catalysts. | Co1-N3P1 single-atom sites. | Unsymmetrical structure alters d-band center, enhancing H2 dissociation and activity. nih.gov | nih.gov |
Halogenation of Anilines via N,N-Dialkylaniline N-Oxides
A specialized method for the regioselective halogenation of electron-rich aromatic systems like anilines involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. nih.gov This approach overcomes the challenges of poor regioselectivity and over-halogenation often encountered with classical electrophilic aromatic substitution methods on highly activated aniline substrates. nih.govbyjus.com The increased reactivity of the N-oxide intermediate allows for controlled halogenation under mild, low-temperature conditions without the need for Lewis acids or other exotic reagents. nih.govacs.org
The process involves treating the pre-formed N,N-dialkylaniline N-oxide with a thionyl halide, such as thionyl chloride (SOCl2) or thionyl bromide (SOBr2), in a solvent like dichloromethane, followed by a base. nih.gov This procedure leverages the weak, excisable N–O bond to facilitate the introduction of a halogen onto the aromatic ring. nih.govacs.org
Regioselective Halogenation Approaches
A key advantage of the N,N-dialkylaniline N-oxide methodology is its high degree of regioselectivity, which can be controlled by the choice of the halogenating agent. nih.gov This provides a complementary set of synthetic tools to access specific monohalogenated aniline isomers that are otherwise difficult to obtain. nih.gov
Ortho-Chlorination: Treatment of N,N-dimethylaniline N-oxides with thionyl chloride (SOCl2) results predominantly in the formation of the corresponding 2-chloro-N,N-dimethylanilines. The selectivity ratio for 2-chloro versus 4-chloro isomers is typically in the range of 3.6–6.6 to 1. nih.gov
Para-Bromination: In contrast, treating the same N-oxide substrates with thionyl bromide (SOBr2) leads exclusively to the corresponding 4-bromo-N,N-dimethylanilines. nih.gov
This switch in regioselectivity is remarkable and provides a reliable method for directing the halogen to either the ortho or para position. This controlled reactivity circumvents the issues seen in direct halogenation of anilines with reagents like bromine water, which typically yields 2,4,6-tribromoaniline uncontrollably. byjus.comchemistrysteps.com
Mechanistic Pathways of N-Oxide Reactions (Sigmatropic Rearrangement, Radical, Nucleophilic Aromatic Substitution)
The halogenation of N,N-dialkylaniline N-oxides can proceed through multiple mechanistic pathways, and the operative mechanism may differ depending on the specific reagents and conditions, leading to the observed regioselectivity. nih.gov
researchgate.netresearchgate.net-Sigmatropic Rearrangement: The formation of 2-haloaniline products is consistent with a concerted researchgate.netresearchgate.net-sigmatropic rearrangement pathway. nih.gov This type of rearrangement is known for N-arylhydroxylamines and is often invoked in transformations involving the transfer of a group from nitrogen to the ortho position of the aromatic ring. acs.orgacs.org In this mechanism, the electrophilic halogenating agent first reacts with the N-oxide oxygen, followed by a rearrangement that forms a C-X bond at the ortho position and cleaves the N-O bond.
Radical Pathway or Nucleophilic Aromatic Substitution: The exclusive formation of 4-haloaniline products, particularly in bromination reactions, cannot be explained by a sigmatropic rearrangement. nih.gov These products are believed to arise from either a radical pathway or a mechanism akin to nucleophilic aromatic substitution. nih.gov While efforts to fully elucidate the exact mechanism are ongoing, the distinct regiochemical outcomes strongly suggest that different pathways are favored depending on whether thionyl chloride or thionyl bromide is used. nih.gov The elevated reactivity of N-oxides compared to N-arylhydroxylamines introduces this mechanistic ambiguity. nih.gov
Role of the N-O Bond Excision in Halogenation
The central feature of the N,N-dialkylaniline N-oxide halogenation strategy is the activation provided by the N-O bond. nih.gov This bond is inherently weak and its cleavage, or "excision," is the key step that enables the functionalization of the aromatic ring. nih.gov
The process begins with the activation of the N-oxide oxygen by an electrophile, in this case, the thionyl halide. nih.gov This O-acylation event makes the nitrogen group a better leaving group. The subsequent excision of the N-O bond facilitates the group transfer event, where the halogen is delivered to the aromatic ring. nih.govacs.org This strategy of introducing a weak, excisable N-O bond into the system allows for a variety of bond formations on anilines under exceptionally mild conditions (low temperature), which is a significant advantage over traditional methods that may require elevated temperatures or harsh reagents. nih.govacs.org The special reactivity conferred by the N-O bond allows for the efficient and controlled halogenation of aniline systems, making a diverse array of useful building blocks available. nih.gov
Transition-Metal-Free and Base-Free Decarboxylative Iodination of Anthranilic Acids
A practical and efficient route for the synthesis of 2-iodoanilines involves the decarboxylative iodination of readily available anthranilic acids. rsc.org This methodology is particularly noteworthy as it proceeds under transition-metal-free and base-free conditions, offering a cost-effective and environmentally benign alternative to traditional methods. rsc.orgdntb.gov.ua
The reaction utilizes inexpensive and readily available potassium iodide (KI) and molecular iodine (I2) as the halogen source. rsc.org A key requirement for the transformation is the presence of oxygen. rsc.org This process is highly regioselective, yielding 2-iodoanilines in satisfactory to good yields, reaching up to 90%. rsc.org The method demonstrates high functional group tolerance and is operationally scalable. rsc.org
Control experiments suggest that the transformation likely involves a radical pathway. rsc.org This contrasts with some other decarboxylative iodinations of benzoic acids where radical mechanisms have been ruled out. nih.govacs.org The reaction avoids the need for stoichiometric transition metals or silver salts, overcoming long-standing problems associated with classical Hunsdiecker-type decarboxylative halogenations. nih.govacs.org This approach provides direct access to ortho-iodinated anilines, which are valuable synthetic intermediates. rsc.org
Regioselective Iodination of Aryl Amines using Specialized Reagents
The critical step in synthesizing 4-Chloro-2-iodoaniline is the regioselective introduction of an iodine atom at the C-2 position of a 4-chloroaniline precursor, ortho to the directing amino group. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution. Since the para position is already occupied by a chlorine atom, electrophilic attack is directed to the ortho positions (C-2 and C-6). Achieving selective mono-iodination at the C-2 position requires carefully chosen reagents and conditions to prevent di-iodination or the formation of other isomers.
Specialized iodinating reagents are employed to control this regioselectivity. A prominent method involves the use of molecular iodine (I₂) activated by silver salts. nih.govnih.govuky.edu Reagent systems such as silver sulfate (Ag₂SO₄)/I₂, silver hexafluoroantimonate (AgSbF₆)/I₂, silver tetrafluoroborate (AgBF₄)/I₂, and silver hexafluorophosphate (AgPF₆)/I₂ have been systematically investigated for the iodination of chlorinated anilines. nih.govnih.govuky.edu These silver salts act as halogen carriers, enhancing the electrophilicity of iodine and influencing the regiochemical outcome of the reaction. For chlorinated anilines, Ag₂SO₄/I₂ and AgSbF₆/I₂ have been identified as effective reagents for providing reasonable regioselectivity. uky.edu
Other reagents have also been utilized for the iodination of anilines. Iodine monochloride (ICl) is a common reagent for this transformation; kinetic studies on the iodination of p-chloroaniline with ICl in an aqueous acetic acid medium have been performed. nih.gov The active species in these reactions are generally considered to be the free, unprotonated aniline molecules, which undergo attack by the electrophilic iodine species to form nuclear iodinated products.
| Reagent System | Typical Substrate | Key Characteristics | Reference |
|---|---|---|---|
| Ag₂SO₄ / I₂ | Chlorinated Anilines | Provides good regioselectivity for iodination of chlorinated anilines. Yields can be moderate depending on the solvent. | uky.edu |
| AgSbF₆ / I₂ | Chlorinated Anilines | Offers reasonable regioselectivity, comparable to silver sulfate. | uky.edu |
| Iodine Monochloride (ICl) | Aniline, p-Chloroaniline | Effective for C-iodination; reaction kinetics are sensitive to acid concentration. | |
| N-Iodosuccinimide (NIS) / p-Toluenesulfonic acid (PTSA) | Chlorinated Phenols (by analogy) | Demonstrates regioselectivity that can be influenced by the specific substrate. | nih.gov |
Synthetic Pathways to 4-Chloro-2-iodoaniline Precursors
The primary and most direct precursor for the synthesis of 4-Chloro-2-iodoaniline is 4-chloroaniline itself. The industrial production of 4-chloroaniline is commonly achieved through the catalytic hydrogenation of p-chloronitrobenzene. chemicalbook.com This process typically utilizes Raney nickel as the catalyst in a solvent such as ethanol. chemicalbook.com The reaction is carried out under hydrogen pressure at elevated temperatures (e.g., 50–70°C) to reduce the nitro group (-NO₂) to an amino group (-NH₂). chemicalbook.comgoogle.com This method is efficient and widely used for producing various substituted anilines from their corresponding nitroaromatic compounds. researchgate.netnih.gov
An alternative synthetic strategy involves starting from a precursor that already contains a group at the 2-position which can be converted to iodide, or that directs iodination to that position before being removed. One such pathway is the ipso-iododecarboxylation of a substituted anthranilic acid (2-aminobenzoic acid). rsc.org In this approach, the precursor would be 4-chloroanthranilic acid (2-amino-4-chlorobenzoic acid). This method involves the replacement of a carboxylic acid group with an iodine atom. Such decarboxylative halogenations can be performed under various conditions, including transition-metal-free routes using reagents like N-iodosuccinimide (NIS) or molecular iodine. rsc.orgnih.govnih.gov
| Precursor | Starting Material | Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| 4-Chloroaniline | p-Chloronitrobenzene | Catalytic Hydrogenation | H₂, Raney Ni catalyst, Ethanol, 50-70°C, 3-3.5 MPa | chemicalbook.comgoogle.com |
| 2-Iodoaniline derivatives | Substituted Anthranilic Acids | Decarboxylative Iodination | KI / I₂, O₂; or NIS/PdCl₂ | rsc.orgnih.gov |
Formation and Stabilization of the Hydrochloride Salt
Once 4-Chloro-2-iodoaniline is synthesized, it is converted to its hydrochloride salt to improve its stability, handling, and solubility in certain applications. The formation of the hydrochloride salt is a straightforward acid-base reaction. youtube.com Aniline and its derivatives are weak bases due to the lone pair of electrons on the nitrogen atom. scienceinfo.com When reacted with a strong acid like hydrochloric acid (HCl), the nitrogen atom is protonated, forming an anilinium ion. nih.govquora.com The positively charged anilinium ion then forms an ionic bond with the chloride anion (Cl⁻) from the HCl.
The process is typically achieved by dissolving the free base (4-Chloro-2-iodoaniline) in a suitable solvent and treating it with a solution of hydrochloric acid, or by bubbling anhydrous hydrogen chloride gas through the solution. youtube.comnih.gov Evaporation of the solvent then yields the solid 4-Chloro-2-iodoaniline hydrochloride salt. This conversion is a common practice for amines in organic and medicinal chemistry.
Acid-Catalyzed Hydrolysis in Related Aniline Hydrochloride Synthesis
In the context of aniline hydrochloride synthesis, "acid-catalyzed hydrolysis" does not refer to a step in the formation of the salt itself, but rather to a potential reaction in the aqueous acidic medium. The formation of the anilinium salt is an acid-base equilibrium. nih.gov In an aqueous solution of HCl, the aniline exists in equilibrium with its protonated form, the anilinium ion ([C₆H₅NH₃]⁺). bccampus.caunizin.org
While the anilinium salt is stable, related compounds like anilides (amides of aniline) can undergo acid-catalyzed hydrolysis to yield an anilinium ion and a carboxylic acid. study.com This is a distinct reaction from salt formation. For the aniline hydrochloride itself, the relevant equilibrium in water is the dissociation of the anilinium ion, which acts as a weak acid. The stability of the C-N bond in the anilinium ion means it does not typically undergo hydrolysis under these conditions. The primary reaction is the reversible protonation of the amine. acs.org
Salt Formation Mechanisms in Halogenated Anilines
The mechanism of salt formation in halogenated anilines follows the same fundamental Brønsted-Lowry acid-base theory as unsubstituted aniline. The lone pair of electrons on the nitrogen atom of the amino group acts as a proton acceptor (a base), and the hydrochloric acid acts as the proton donor (an acid).
However, the electronic properties of the halogen substituents on the aromatic ring influence the basicity of the aniline. Both chlorine and iodine are electron-withdrawing groups due to their inductive effect. libretexts.org This effect decreases the electron density on the nitrogen atom, making the lone pair less available for protonation. libretexts.orgjove.com Consequently, halogenated anilines are weaker bases than aniline itself. pharmaguideline.com
Despite this reduced basicity, the reaction with a strong acid like HCl still proceeds effectively to form the stable anilinium hydrochloride salt. rsc.org The equilibrium lies far to the side of the protonated salt. The stability of the resulting salt is due to the formation of a stable ionic lattice in the solid state. The presence of the electron-withdrawing halogens stabilizes the neutral amine more than the positively charged anilinium cation, which accounts for the reduced basicity, but the salt formation reaction remains a robust and standard procedure. libretexts.org
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Iodoaniline Hydrochloride
Reactivity of the Amino Group in Halogenated Anilines
The amino group is a potent nucleophile and an activating group, significantly influencing the reactivity of the aromatic ring and participating directly in reactions such as alkylation and oxidation.
N-Alkylation Reactions
N-alkylation of anilines is a type of nucleophilic aliphatic substitution where the nitrogen atom of the amino group attacks an alkyl halide. wikipedia.org While seemingly straightforward, this reaction is often complicated by the fact that the product amine is typically more nucleophilic than the starting amine. This can lead to a "runaway" reaction, yielding a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salt products, making selective mono-alkylation challenging. wikipedia.org
For laboratory purposes, the synthesis of tertiary amines or quaternary ammonium salts (via the Menshutkin reaction) is more controllable. wikipedia.org Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org Modern synthetic methods have been developed to overcome the challenges of selectivity, as detailed in the table below.
Table 1: Challenges and Modern Solutions in N-Alkylation of Anilines
| Challenge | Traditional Method Consequence | Modern Approach | Mechanism / Advantage |
|---|---|---|---|
| Poor Selectivity | Formation of multiple alkylation products (secondary, tertiary, quaternary amines). | Reductive Amination | Reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced. Offers high control for mono-alkylation. |
| Harsh Conditions | Use of reactive and often toxic alkylating agents. | "Borrowing Hydrogen" Catalysis | An alcohol is temporarily dehydrogenated to an aldehyde in situ, which then undergoes reductive amination. This is an atom-economical, greener pathway. nih.gov |
| Aryl Amine Reactivity | Direct alkylation of unactivated aryl halides is difficult. | Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction that efficiently forms C-N bonds, even with less reactive aryl halides. nih.gov |
| Waste Generation | Stoichiometric amounts of salt byproducts are formed with alkyl halides. | Alkylation with Alcohols | Uses alcohols as alkylating agents with catalysts, producing only water as a byproduct. wikipedia.org |
Anodic Oxidations of Aromatic Amines
The electrochemical oxidation of aromatic amines provides an alternative to conventional chemical methods for molecular transformation. The process for aniline (B41778) derivatives typically begins with the loss of a single electron from the nitrogen atom to form a highly reactive radical cation. The stability and subsequent fate of this intermediate are heavily influenced by the substituents on the aromatic ring and the reaction medium.
Electron-withdrawing groups, such as the chlorine and iodine in 4-chloro-2-iodoaniline (B181669), make the molecule more difficult to oxidize, shifting the redox potential to more positive values. Conversely, electron-donating groups facilitate oxidation. The initial radical cation can undergo various follow-up reactions, including dimerization, polymerization, or reaction with nucleophiles in the solvent, leading to a range of products. Direct oxidation can sometimes lead to the formation of a passivating polymer film on the electrode surface, which inhibits the process.
Reactivity of Halogen Substituents (Chlorine and Iodine)
The two halogen atoms on the aniline ring exhibit distinct reactivities, primarily due to the significant difference in the carbon-halogen bond strengths. This difference is the foundation for achieving site-selective functionalization of the molecule.
Nucleophilic Substitution Reactions
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the leaving group generally follows the trend I > Br > Cl > F. This order is inversely related to the carbon-halogen (C-X) bond strength; the weaker the bond, the better the leaving group. libretexts.org The C-I bond is considerably weaker than the C-Cl bond, making the iodine atom at the 2-position of 4-chloro-2-iodoaniline the more labile leaving group in nucleophilic substitution reactions.
However, SNAr reactions on aryl halides typically require activation by potent electron-withdrawing groups (like -NO2) positioned ortho or para to the halogen. In 4-chloro-2-iodoaniline, the strongly activating amino group disfavors the SNAr mechanism, making direct nucleophilic substitution challenging under standard conditions.
Table 2: Carbon-Halogen Bond Enthalpies and Implications for Reactivity
| Bond | Average Bond Enthalpy (kJ/mol) | Relative Reactivity as Leaving Group |
|---|---|---|
| C-I | ~240 | Highest |
| C-Br | ~276 | High |
| C-Cl | ~339 | Moderate |
Coupling Reactions
The differential reactivity of the C-I and C-Cl bonds is most effectively exploited in transition metal-catalyzed cross-coupling reactions. In palladium-catalyzed processes, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step occurs much more readily for aryl iodides than for aryl chlorides.
This reactivity gap allows for highly selective sequential functionalization. A coupling reaction, such as a Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, can be performed under mild conditions to selectively replace the iodine atom, leaving the chlorine atom intact. The resulting chloroaniline derivative can then undergo a second, distinct coupling reaction at the chlorine position under more forcing conditions (e.g., using different ligands or higher temperatures). This powerful strategy enables the controlled and stepwise construction of complex, multi-substituted aromatic compounds from a single dihalogenated precursor. nih.gov
Table 3: Site-Selectivity in Common Cross-Coupling Reactions of 4-Chloro-2-iodoaniline
| Reaction Name | Coupling Partner | Typical Conditions for Selective C-I Coupling |
|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Pd(PPh₃)₄ or PdCl₂(dppf), base (e.g., Na₂CO₃), mild temperature |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, base (e.g., Et₃N), room temperature |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N), moderate temperature |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, phosphine (B1218219) ligand (e.g., XPhos), base (e.g., NaOtBu), moderate temperature |
Homolytic vs. Heterolytic Dehalogenation Paths
Dehalogenation, the cleavage of the carbon-halogen bond, can proceed through two primary mechanistic pathways: homolytic and heterolytic cleavage. libretexts.orgpressbooks.pub
Homolytic Cleavage (Homolysis): The C-X bond breaks symmetrically, with each atom retaining one of the bonding electrons. This generates a phenyl radical and a halogen atom (Ar-X → Ar• + •X). This process is typically initiated by heat or UV light and is generally endothermic. pressbooks.pubnih.govacs.org
Heterolytic Cleavage (Heterolysis): The C-X bond breaks asymmetrically, with the more electronegative halogen atom taking both bonding electrons. This generates a phenyl cation and a halide anion (Ar-X → Ar⁺ + X⁻). This pathway is favored in polar solvents that can stabilize the resulting ions. nih.govacs.org
Photochemical studies on 4-haloanilines have shown that the dehalogenation reaction proceeds from an excited triplet state. nih.govacs.org The preferred cleavage path depends significantly on the specific halogen and the solvent environment. For iodoanilines, the reaction quantum yield shows little dependence on solvent polarity. In contrast, for chloroanilines, heterolytic cleavage becomes highly efficient in polar solvents like acetonitrile, where the formation of the phenyl cation and chloride anion is energetically favored. nih.govacs.org
Table 4: Comparison of Dehalogenation Pathways for Haloanilines
| Feature | Homolytic Cleavage | Heterolytic Cleavage |
|---|---|---|
| Bond Cleavage | Symmetrical (Ar• + •X) | Asymmetrical (Ar⁺ + X⁻) |
| Intermediates | Phenyl radical, Halogen atom | Phenyl cation, Halide anion |
| Favorable Conditions | Non-polar solvents, UV light/heat | Polar solvents |
| Energetics | Generally endothermic | Can be exothermic in polar solvents (e.g., for C-Cl) nih.govacs.org |
| Relevance to 4-chloro-2-iodoaniline | More likely for the weaker C-I bond, especially in non-polar media. | Favored for the C-Cl bond in polar media under photochemical conditions. nih.govacs.org |
Photochemistry and Triplet State Reactions
The photochemical behavior of halogenated anilines, including derivatives like 4-chloro-2-iodoaniline, is a subject of interest due to the potential for light-induced reactions. While specific photochemical studies on 4-chloro-2-iodoaniline hydrochloride are not extensively detailed in the available literature, the principles governing the photochemistry of related haloanilines offer significant insights. The absorption of ultraviolet light by haloanilines can promote the molecule to an excited state. From this excited singlet state, it can undergo intersystem crossing to a more stable triplet state. researchgate.net
These triplet states are often implicated in the subsequent chemical transformations of the molecule. researchgate.net For aniline itself, it has been demonstrated that the population loss in the T1(3ππ*) triplet state is predominantly governed by the dissociation of the N-H bond, leading to the formation of a C6H5NH· radical and a hydrogen atom. acs.orgnih.govchemrxiv.org In the case of halogenated anilines, the presence of carbon-halogen bonds introduces alternative photochemical pathways. For instance, studies on 4-chloroaniline (B138754) have proposed that upon reaching the triplet state, the molecule can undergo cleavage to produce ionic fragments. researchgate.net This process is a key step in the photo-S N 1 (nucleophilic substitution) reaction pathway. researchgate.net The efficiency and nature of these photochemical reactions can be influenced by the properties of the solvent and the specific halogen substituents on the aromatic ring. nih.gov
Formation and Reactivity of Photogenerated Phenyl Cations
A significant pathway in the photochemistry of haloanilines in polar, protic solvents is the photoheterolysis of the carbon-halogen bond, which leads to the formation of a phenyl cation. nih.gov This reaction is particularly noted for 4-chloro- and 4-fluoroanilines. nih.gov The generation of these highly reactive phenyl cation intermediates opens up a range of subsequent reactions. researchgate.net
The photolysis of aryl chlorides that possess an electron-donating group, such as the amino group in 4-chloroaniline, can result in the formation of a triplet phenyl cation. researchgate.net These photogenerated phenyl cations are electrophilic and can react with various nucleophiles present in the reaction medium. For example, in the presence of alkenes and amines, the phenyl cation generated from the irradiation of 4-chloroaniline can add to the alkene, forming a phenonium ion. This intermediate is then trapped by the amine to yield β-aminoalkylanilines. nih.gov The solvent plays a crucial role in these reactions; in a less stabilizing solvent like acetonitrile, competing reactions such as reduction and direct trapping of the phenyl cation by the amine can occur. nih.gov However, in a more stabilizing solvent like trifluoroethanol, the three-component synthesis of β-aminoalkylanilines is favored. nih.gov Phenyl cations are versatile intermediates and their photogeneration provides a metal-free method for arylation reactions. researchgate.netresearchgate.net
Intramolecular and Intermolecular Interactions
The solid-state structure and properties of 4-chloro-2-iodoaniline are significantly influenced by a variety of non-covalent interactions. These interactions dictate the molecular packing in the crystal lattice.
Hydrogen Bonding Networks in Crystal Structures
In the crystal structure of 4-chloro-2-iodoaniline, the amino group plays a central role in the formation of hydrogen bonding networks. nih.govnih.gov Specifically, one of the hydrogen atoms of the amine group participates in an N—H⋯N intermolecular hydrogen bond. nih.govnih.gov This cooperative hydrogen bonding links the molecules into one-dimensional chains that extend along the crystallographic a-axis. nih.govnih.gov The other hydrogen atom of the amine group is not involved in any significant hydrogen bonding. nih.gov It is important to note that this describes the crystal structure of the free aniline. The crystal structure of this compound would be expected to exhibit a different hydrogen bonding pattern, likely involving the chloride ion as a hydrogen bond acceptor from the anilinium cation.
| Parameter | Value |
|---|---|
| Empirical formula | C6H5ClIN |
| Formula weight | 253.46 |
| Temperature (K) | 125 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 4.1538 (4) |
| b (Å) | 11.3685 (11) |
| c (Å) | 15.8550 (16) |
| Volume (ų) | 748.71 (13) |
| Z | 4 |
Halogen Bonding Phenomena
Halogen bonding is another significant intermolecular interaction observed in the crystal structure of 4-chloro-2-iodoaniline. nih.govnih.gov A specific contact between the chlorine and iodine atoms of neighboring molecules is present, with a Cl⋯I distance of 3.7850 (16) Å. nih.govnih.gov This distance is slightly longer than the sum of the van der Waals radii of chlorine and iodine. nih.gov Halogen bonds are directional interactions between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In this case, the interaction occurs between the chlorine and iodine atoms. The ability of halogenated compounds to form such bonds is a key factor in crystal engineering and the design of supramolecular assemblies. acs.orgnih.gov
π-π Stacked Interactions
The crystal packing of 4-chloro-2-iodoaniline is further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govnih.gov These interactions are characterized as highly offset face-to-face π-stacking. nih.govnih.gov The geometry of these interactions can be defined by several parameters. nih.govnih.gov
| Parameter | Value (Å) |
|---|---|
| Centroid–centroid distance | 4.154 (1) |
| Centroid-to-plane distance | 3.553 (3) |
| Ring-offset slippage | 2.151 (6) |
Influence of Halogenation Pattern on Reactivity
The reactivity of an aniline derivative is significantly influenced by the substituents on the aromatic ring. The amino group (-NH2) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions. byjus.com
In 4-chloro-2-iodoaniline, the interplay of these effects from the amino group, the chlorine atom, and the iodine atom determines the regioselectivity of its reactions. The powerful activating effect of the amino group dominates, making the ring highly susceptible to electrophilic attack. The positions available for substitution are C3, C5, and C6. The directing effects of the existing substituents would guide an incoming electrophile. Both the chlorine at C4 and the iodine at C2 will direct incoming electrophiles to their ortho and para positions. The amino group at C1 strongly directs to its ortho (C2 and C6) and para (C4) positions. Given that the C2 and C4 positions are already substituted, the most likely position for electrophilic attack would be the C6 position, which is ortho to the activating amino group and meta to the deactivating halogens. The steric hindrance from the adjacent iodine atom at the C2 position might also influence the reactivity at the C3 and C6 positions. The high reactivity of anilines often necessitates the protection of the amino group, for example by acetylation, to control the extent of reaction and improve selectivity. chemistrysteps.comlibretexts.org
Advanced Spectroscopic Characterization and Computational Chemistry of 4 Chloro 2 Iodoaniline Hydrochloride
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a cornerstone for identifying functional groups and elucidating the structural framework of molecules by probing their characteristic vibrational modes.
A detailed vibrational analysis of 4-Chloro-2-iodoaniline (B181669) has been reported in the literature, which would typically provide specific wavenumbers for the fundamental vibrational modes of the molecule. This analysis involves assigning observed absorption bands to specific molecular motions, such as the N-H stretching of the amino group, C-H stretching of the aromatic ring, and vibrations corresponding to the C-Cl and C-I bonds. However, specific experimental FT-IR data and detailed band assignments for 4-Chloro-2-iodoaniline hydrochloride were not available in the searched resources. A comprehensive analysis would require access to this primary spectral data.
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly effective for observing non-polar bonds and symmetric vibrations.
Similar to the FT-IR data, a full analysis of the FT-Raman spectrum of 4-Chloro-2-iodoaniline relies on experimental data that details the specific Raman shifts and their corresponding vibrational assignments. Such an analysis would highlight the symmetric vibrations of the aromatic ring and other key functional groups. Despite references to a comprehensive spectroscopic study of this molecule, the specific FT-Raman spectral data required to generate a detailed table of vibrational modes could not be retrieved from the available sources.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically increases the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. rsc.org The enhancement arises from two primary mechanisms: an electromagnetic effect from localized surface plasmon resonance and a chemical effect involving charge transfer between the molecule and the metal surface. rsc.org This technique allows for the detection of analytes at extremely low concentrations. rsc.org
The chemical enhancement mechanism in SERS is intricately linked to the chemisorption of the analyte onto the metal substrate. chemicalbook.comrsc.org For aniline (B41778) and its derivatives, the amino group (-NH₂) plays a crucial role in this process. The nitrogen atom's lone pair of electrons can interact directly with the metal surface, forming a chemical bond that facilitates a charge-transfer mechanism. researchgate.net This charge transfer between the molecule's highest occupied molecular orbital (HOMO) and the metal's lowest unoccupied molecular orbital (LUMO), or vice-versa, can significantly enhance the intensity of certain Raman bands. researchgate.netchemicalbook.com The strength of this interaction and the resulting signal enhancement are dependent on the orientation of the molecule on the surface and the specific functional groups involved in the adsorption. researchgate.net
Substituents on the aniline ring can significantly influence the SERS spectrum through both steric and electronic effects. Ortho-substituents, in particular, can modify the chemisorption process and alter the vibrational frequencies of the molecule. chemicalbook.comrsc.org
The inductive effect is an electronic effect where the substituent's electronegativity influences the electron density distribution in the molecule. Electron-withdrawing groups (like halogens) at the ortho position can decrease the electron density on the amino group and the aromatic ring. chemicalbook.com This change in electron distribution can affect the strength of the N-metal bond during chemisorption and alter the polarizability of nearby bonds, leading to shifts in the positions and changes in the intensities of their corresponding Raman bands. chemicalbook.com Furthermore, bulky ortho-substituents can cause steric hindrance, potentially tilting the molecule on the metal surface and affecting the efficiency of the SERS enhancement for different vibrational modes. chemicalbook.com
Surface Enhanced Raman Scattering (SERS) Investigations on Anilines
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C. The chemical shifts, signal multiplicities (splitting patterns), and integration values in an NMR spectrum allow for the unambiguous assignment of atoms within a molecule's structure.
A complete NMR characterization of this compound would involve acquiring and interpreting its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal the number of distinct protons, their connectivity through spin-spin coupling, and their electronic environment. The ¹³C NMR spectrum would similarly provide information on the carbon skeleton of the molecule. However, despite a thorough search of available databases and literature, specific experimental ¹H and ¹³C NMR spectral data for this compound could not be located. Therefore, a detailed analysis of chemical shifts and coupling constants for this specific compound cannot be provided.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the three substituents: the amino group (-NH2), the chlorine atom (-Cl), and the iodine atom (-I). In the hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH3+), which acts as a strong electron-withdrawing group, significantly deshielding the aromatic protons and shifting their signals downfield compared to the free aniline base.
The expected splitting pattern would be a doublet for the proton at the C6 position, a doublet of doublets for the proton at the C5 position, and a doublet for the proton at the C3 position. The coupling constants would be consistent with ortho and meta relationships between the protons.
Predicted ¹H NMR Chemical Shifts for 4-Chloro-2-iodoaniline Moiety
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.5 - 7.8 | d |
| H-5 | 7.2 - 7.4 | dd |
| H-6 | 6.8 - 7.0 | d |
Note: These are estimated values. Actual chemical shifts can vary based on the solvent and concentration.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum of this compound will display six distinct signals for the carbon atoms of the benzene ring. The chemical shifts are determined by the nature of the attached substituent and its position on the ring. The carbon atom bearing the iodine (C2) is expected to be significantly shifted upfield due to the heavy atom effect of iodine. The carbon attached to the amino group (C1) and the carbon attached to the chlorine (C4) will be influenced by the electronegativity and resonance effects of these groups. The protonation of the amino group to -NH3+ will further influence the chemical shifts of the ring carbons, generally causing a downfield shift.
Predicted ¹³C NMR Chemical Shifts for 4-Chloro-2-iodoaniline Moiety
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-NH3+) | 140 - 145 |
| C2 (-I) | 90 - 95 |
| C3 | 130 - 135 |
| C4 (-Cl) | 125 - 130 |
| C5 | 120 - 125 |
Note: These are estimated values. Actual chemical shifts can vary based on the solvent and concentration.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of 4-Chloro-2-iodoaniline. For the free base (C6H5ClIN), the exact mass can be calculated and compared to the experimentally determined mass. nih.gov The high resolving power of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental compositions. nih.gov
HRMS Data for the Protonated Molecule [M+H]⁺
| Molecular Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| [C6H6³⁵ClIN]⁺ | ³⁵Cl | 253.9231 |
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be readily observable in the mass spectrum, aiding in the confirmation of the presence of a chlorine atom in the molecule.
Tandem Mass Spectrometry for Isomer Identification
Tandem mass spectrometry (MS/MS) is a valuable technique for distinguishing between isomers, such as 4-Chloro-2-iodoaniline and its positional isomers (e.g., 2-Chloro-4-iodoaniline). While isomers have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can be different due to the different positions of the substituents.
The fragmentation of the 4-Chloro-2-iodoaniline molecular ion would likely involve the loss of iodine, chlorine, or the amino group. The relative abundances of the resulting fragment ions would be characteristic of the substitution pattern on the aromatic ring, allowing for differentiation from other isomers. For instance, the fragmentation pathways and the stability of the resulting carbocations would differ based on the relative positions of the chloro and iodo substituents, leading to a unique "fingerprint" mass spectrum for each isomer. nih.gov
Quantum Chemical Computations
Quantum chemical computations, such as those based on Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data. These computational methods can predict various molecular properties, including NMR chemical shifts, molecular orbital energies, and vibrational frequencies.
For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.
Predict NMR spectra: Calculate the theoretical ¹H and ¹³C NMR chemical shifts. A comparison between the calculated and experimental spectra can aid in the definitive assignment of the observed signals.
Analyze electronic properties: Investigate the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions.
Such computational studies provide a deeper understanding of the structure-property relationships of halogenated anilines and can be particularly useful in the absence of extensive experimental data.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. DFT calculations are instrumental in providing insights into the geometry, vibrational modes, and electronic characteristics of this compound, complementing experimental data. These calculations are typically performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a suitable basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
Geometry optimization is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. For 4-Chloro-2-iodoaniline, experimental data from single-crystal X-ray diffraction provides a benchmark for theoretical calculations. The crystal structure of the neutral compound has been determined, revealing key bond lengths and angles. nih.gov
DFT calculations would optimize the molecular geometry of this compound in the gas phase, allowing for a detailed comparison between the theoretical structure of the cation and the experimental structure of the neutral molecule. The protonation of the amino group in the hydrochloride salt is expected to induce changes in the geometry of the phenyl ring and the C-N bond length.
The experimental bond lengths for the neutral 4-Chloro-2-iodoaniline are comparable to related monosubstituted and disubstituted anilines. For instance, the C—Cl bond length is 1.755 (6) Å and the C—I bond length is 2.101 (5) Å. nih.gov These values are similar to those in 4-chloroaniline (B138754) and 2-iodoaniline, respectively. nih.gov DFT optimization allows for the precise calculation of these parameters and the exploration of the conformational space.
Table 1: Selected Experimental Bond Lengths for 4-Chloro-2-iodoaniline
| Bond | Length (Å) |
|---|---|
| C—Cl | 1.755 (6) |
| C—I | 2.101 (5) |
Source: nih.gov
In the crystal structure of the neutral molecule, intermolecular forces such as N—H⋯N hydrogen bonding and a Cl⋯I contact are observed. nih.gov Computational analysis can further quantify the strength and nature of these non-covalent interactions.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. globalresearchonline.net A frequency calculation is typically performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The calculated vibrational frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental spectra. globalresearchonline.net For this compound, key vibrational modes of interest include:
N-H stretching: Associated with the ammonium (B1175870) group (-NH3+).
C-Cl stretching: Generally observed in the 800–600 cm⁻¹ region. orientjchem.org
C-I stretching: Expected at lower frequencies due to the larger mass of iodine.
Aromatic C-H and C-C stretching: Characteristic bands of the benzene ring.
By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsion. This detailed assignment is crucial for interpreting experimental FT-IR and FT-Raman spectra. researchgate.netchemrxiv.org
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions.
Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the electronegative chlorine and iodine atoms.
Blue Regions: Indicate positive potential, electron-deficient areas, and are prone to nucleophilic attack. The hydrogen atoms of the ammonium group (-NH3+) would be expected to show a strong positive potential.
MEP analysis is particularly useful for studying hydrogen bonding and other non-covalent interactions, providing a visual representation of the regions involved in intermolecular bonding. nih.gov It helps in understanding how the molecule interacts with other molecules, such as solvents or biological receptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
From the HOMO and LUMO energies, several important electronic properties and reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior. nih.gov
Table 2: Electronic Properties Derived from HOMO-LUMO Energies
| Property | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. researchgate.net |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. researchgate.net |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates reactivity. nih.gov |
| Chemical Potential (μ) | -(I + A) / 2 | The "escaping tendency" of electrons from a system. nih.gov |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. nih.gov |
These calculated parameters provide a comprehensive understanding of the molecule's electronic structure and its potential for chemical reactions.
Understanding the distribution of electronic charge within a molecule is essential for predicting its reactivity. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. These charge distributions reveal the electrophilic (positive) and nucleophilic (negative) centers in the molecule.
Ab Initio Molecular Orbital Calculations (e.g., MP2, CCSD(T))
While DFT is a widely used method, ab initio molecular orbital calculations provide a different, often more accurate, approach to solving the electronic Schrödinger equation. These methods are based on first principles without relying on empirical parameters.
Møller–Plesset perturbation theory of the second order (MP2) and the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) are considered high-level ab initio methods. arxiv.org They are computationally more demanding than DFT but can offer "gold standard" accuracy for certain properties, such as interaction energies and reaction barriers.
These methods are particularly useful for:
High-Accuracy Energy Calculations: Providing very precise total electronic energies.
Investigating Electron Correlation: Explicitly accounting for the correlation between the motions of electrons, which is approximated in DFT.
Benchmarking: The results from MP2 and CCSD(T) calculations are often used to benchmark the performance of less computationally expensive methods like DFT.
For this compound, applying these advanced computational techniques would yield highly reliable data on its structure and electronic properties, providing a deeper understanding of its chemical nature.
Semiempirical Quantum Chemistry Methods (e.g., PM3, AM1, ZINDO/S-CI)
A search for computational studies employing PM3, AM1, or ZINDO/S-CI methods specifically on this compound yielded no results. Therefore, data for the following subsections are unavailable.
X-ray Crystallography and Solid-State Structure Elucidation
No published crystal structure for this compound (also known as (4-chloro-2-iodophenyl)ammonium chloride) was located. The protonation of the aniline nitrogen and the presence of a chloride counter-ion result in a unique crystal structure, which has not been experimentally determined and deposited in crystallographic databases. While a crystallographic study for the neutral free base, 4-chloro-2-iodoaniline, is available, its structural parameters are fundamentally different from that of the hydrochloride salt and cannot be substituted.
Intermolecular Contact Analysis (e.g., Cl...I contacts)
The analysis of intermolecular contacts in the crystal structure of 4-Chloro-2-iodoaniline reveals significant interactions that govern its solid-state packing. These non-covalent interactions, particularly halogen bonds, play a crucial role in the molecular assembly.
Detailed crystallographic studies have identified and quantified the key intermolecular forces. A notable feature of the crystal structure is the presence of a Chlorine-Iodine (Cl⋯I) halogen bond. nih.gov This type of interaction is a directional, non-covalent force between a halogen atom (in this case, iodine) acting as a Lewis acid and another halogen (chlorine) acting as a Lewis base.
The primary Cl⋯I contact was observed to have a specific, measured distance that contributes to the stability of the crystal lattice. nih.gov In addition to this halogen bond, the crystal packing is further stabilized by other interactions, including N—H⋯N hydrogen bonding, which forms chains along the direction, and offset π-stacking between adjacent aromatic rings. nih.gov The π-stacking is characterized by a centroid-centroid distance of 4.154 (1) Å. nih.gov
The key parameters for the observed halogen interaction are detailed below.
| Interaction Type | Atom 1 | Atom 2 | Measured Distance (Å) | Symmetry Code |
|---|---|---|---|---|
| Halogen Bond | Cl | I | 3.7850 (16) | x - 1/2, -y + 3/2, -z |
The crystallographic data provides the fundamental parameters for the unit cell of 4-Chloro-2-iodoaniline, which facilitates the understanding of these intermolecular contacts in a three-dimensional context. nih.gov
| Crystal Data for 4-Chloro-2-iodoaniline | |
|---|---|
| Parameter | Value |
| Chemical Formula | C₆H₅ClIN |
| Formula Weight (Mᵣ) | 253.46 |
| Crystal System | Orthorhombic |
| a (Å) | 4.1538 (4) |
| b (Å) | 11.3685 (11) |
| c (Å) | 15.8550 (16) |
| Volume (V) (ų) | 748.71 (13) |
| Z | 4 |
| Temperature (K) | 125 |
Applications of 4 Chloro 2 Iodoaniline Hydrochloride in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architectures
The strategic placement of halogen atoms on the aniline (B41778) ring of 4-chloro-2-iodoaniline (B181669) makes it an important precursor for creating elaborate molecular structures. indiamart.com Organic chemists utilize this compound as a foundational element, leveraging its reactivity to introduce additional functional groups and build upon its core structure. This adaptability is essential in the multi-step synthesis of complex natural products and other target molecules with specific threedimensional arrangements. The ability to selectively react at either the chloro or iodo position, or at the amino group, allows for a controlled and stepwise assembly of intricate molecular designs. illinois.edu
Precursors for Pharmaceutical and Agrochemical Intermediates
4-Chloro-2-iodoaniline is a key intermediate in the production of a wide array of compounds for the pharmaceutical and agrochemical industries. indiamart.comchemimpex.comxinchem.com Its derivatives are integral to the synthesis of various bioactive molecules, including potential anticancer agents and antibiotics. chemimpex.comcalibrechem.com The presence of both chlorine and iodine atoms on the aromatic ring allows for diverse chemical transformations, making it a valuable precursor for creating a library of compounds for drug discovery and development. indiamart.comcalibrechem.com In the agrochemical sector, it is used in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields. chemimpex.com
Role in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and 4-chloro-2-iodoaniline plays a significant role in several powerful C-C bond-forming reactions. The differential reactivity of the C-I and C-Cl bonds is often exploited to achieve selective transformations.
4-Chloro-2-iodoaniline is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in these transformations, allowing for selective coupling at the ortho-position to the amino group.
Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene.
Stille Reaction: This involves the coupling of the aryl iodide with an organotin compound.
Negishi Reaction: In this reaction, the aryl halide is coupled with an organozinc reagent. wikipedia.org
These reactions are fundamental in constructing complex organic molecules from simpler starting materials and are widely used in medicinal chemistry and materials science. youtube.com The general catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.net
| Reaction | Coupling Partner | Catalyst | Key Feature |
| Heck | Alkene | Palladium | Forms a new C-C bond between an aryl group and an alkene. |
| Stille | Organotin compound | Palladium | Tolerant of a wide range of functional groups. |
| Negishi | Organozinc compound | Palladium or Nickel | High reactivity and functional group tolerance. wikipedia.org |
Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species. wikipedia.org Due to the greater lability of the carbon-iodine bond compared to the carbon-chlorine bond, treatment of 4-chloro-2-iodoaniline with an organolithium reagent, such as n-butyllithium, can selectively replace the iodine atom with lithium at low temperatures. wikipedia.orgharvard.edu This in situ generated organolithium intermediate can then be reacted with various electrophiles to introduce a wide range of substituents at the 2-position. The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org
Similar to lithium-halogen exchange, Grignard reagents can be prepared from aryl halides. While the formation of a Grignard reagent from 4-chloro-2-iodoaniline can be more complex due to the presence of the acidic amino group, protection of the amine followed by reaction with magnesium metal can lead to the formation of the corresponding Grignard reagent. This organomagnesium compound can then be used in a variety of subsequent reactions to form new carbon-carbon bonds.
Arylation Reactions via Photodehalogenation
While less common, photochemical methods can also be employed to activate the carbon-halogen bonds in 4-chloro-2-iodoaniline. Photodehalogenation can generate highly reactive aryl radical intermediates, which can then participate in arylation reactions. This approach offers an alternative pathway for the formation of carbon-carbon or carbon-heteroatom bonds, often under milder conditions than traditional metal-catalyzed methods.
Synthesis of Dyes and Pigments
Aniline and its derivatives are fundamental building blocks in the colorant industry, primarily serving as diazo components in the synthesis of azo dyes. The general process involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by a coupling reaction with an electron-rich substrate, like a phenol (B47542) or another aniline. The specific substituents on the aniline ring play a crucial role in determining the final color and properties of the dye.
While numerous studies detail the use of compounds like 4-chloroaniline (B138754), 2,4-dichloroaniline, and other halogenated anilines in the production of a wide array of azo dyes and pigments, analogous research explicitly utilizing 4-Chloro-2-iodoaniline hydrochloride is not prominently featured in available chemical databases and publications. The combined electronic and steric effects of both a chlorine and an iodine atom at the 4- and 2-positions, respectively, would theoretically influence the reactivity of the diazonium salt and the spectral properties of any resulting dye. However, without specific research data, any discussion on its role in dye synthesis remains speculative.
Consequently, no detailed research findings, reaction schemes, or data tables for the synthesis of specific dyes or pigments using this compound can be provided at this time.
Environmental and Biogeochemical Pathways of Halogenated Anilines
Occurrence and Formation in Environmental Systems
The presence of halogenated anilines in the environment is largely attributed to anthropogenic sources, primarily as byproducts of water treatment processes and the degradation of agricultural chemicals.
Halogenated anilines have been identified as a class of aromatic nitrogenous disinfection byproducts (DBPs) that can form during the chlorination and chloramination of drinking water. nih.gov The disinfectants, such as chlorine, react with naturally occurring organic matter and anthropogenic contaminants present in the source water to create a variety of DBPs. epa.govhealth.state.mn.us Aniline-related structures, which are common in pharmaceuticals and pesticides, are potent precursors to the formation of haloacetonitriles and other large-molecule DBPs. acs.orgnih.gov
During water disinfection, the reaction pathways can include initial ring chlorination and hydroxylation of aniline (B41778) compounds. acs.org Studies have identified several haloanilines in treated drinking water, including 2-chloroaniline, 2-bromoaniline, and 2,4-dichloroaniline. nih.gov The formation and concentration of these DBPs can vary depending on factors such as the type and dose of disinfectant, the concentration and composition of natural organic matter, water temperature, and pH. epa.govepa.ie While haloanilines can degrade in the presence of chlorine, they have been shown to be more stable when chloramine is used as a disinfectant and in the absence of disinfectants over a range of pH levels. nih.gov
Many pesticides are complex organic molecules that can break down in the environment into various transformation products. nih.gov Halogenated anilines can be formed as metabolites or degradation products of certain classes of pesticides, such as phenylurea herbicides and other agrochemicals containing an aniline moiety. crimsonpublishers.com These parent compounds can undergo biotic and abiotic degradation processes in soil and water, leading to the release of halogenated aniline derivatives. nih.gov
The persistence of some pesticides in the environment means that their transformation into more mobile or toxic byproducts is a significant concern for soil and water quality. nih.gov The entry of these transformation products into aquatic ecosystems can occur through agricultural runoff, leaching into groundwater, and atmospheric deposition. nih.govmdpi.com The specific transformation pathways and the resulting halogenated anilines depend on the chemical structure of the parent pesticide and the environmental conditions. nih.gov
Natural Occurrence and Biosynthesis
While many halogenated organic compounds in the environment are of synthetic origin, a growing body of research has demonstrated that a diverse array of these substances are also produced through natural biological processes, particularly in marine environments.
Research has confirmed the biosynthesis of toxic halogenated anilines, such as 2,4,6-tribromoaniline and 2,4,6-trichloroaniline, by marine biofilm-forming microalgae. rsc.org These findings represent a novel class of halogenated natural products, indicating that not all environmental occurrences of these compounds are from anthropogenic pollution. rsc.orgresearchgate.net Marine organisms are a significant source of a wide variety of volatile halogenated natural products. researchgate.net While the direct biosynthesis of 4-chloro-2-iodoaniline (B181669) by marine microalgae has not been specifically documented in the provided search results, the established production of other halogenated anilines by these organisms suggests that natural pathways for the formation of such compounds exist. rsc.orggrafiati.com
The biosynthesis of halogenated natural products is carried out by a class of enzymes known as halogenases. nih.govfrontiersin.org These enzymes catalyze the incorporation of halogen atoms (chlorine, bromine, iodine) into organic molecules. nih.gov Two major types of halogenating enzymes are haloperoxidases and flavin-dependent halogenases. rsc.orgnih.gov
Haloperoxidases utilize hydrogen peroxide to oxidize halide ions, which then halogenate the substrate. nih.gov Flavin-dependent halogenases, on the other hand, use molecular oxygen and a reduced flavin cofactor to generate a hypohalous acid, which acts as the halogenating agent. frontiersin.orgrsc.org These enzymatic pathways can exhibit remarkable substrate specificity and regioselectivity, allowing for the precise halogenation of complex molecules. nih.gov The discovery of these enzymatic capabilities in various organisms, including bacteria and marine algae, provides a basis for understanding the natural origins of halogenated compounds like halogenated anilines. nih.govmanchester.ac.uk
Environmental Persistence and Degradation Potential
The persistence of halogenated anilines in the environment is a key factor in determining their potential for long-term ecological impact. Their stability and degradation are influenced by both abiotic and biotic factors. cloudfront.netnih.gov Due to their stability, many halogenated aromatic compounds can persist for extended periods, leading to their accumulation in the environment. nih.gov
The degradation of these compounds can occur through various mechanisms. Abiotic degradation pathways may include photolysis (breakdown by light) and hydrolysis (reaction with water), though many halogenated anilines show considerable stability. nih.govcloudfront.net Biotic degradation, primarily by microorganisms, represents a significant route for the breakdown of these compounds. nih.govnih.gov Some bacteria have evolved metabolic pathways to utilize halogenated aromatics as a source of carbon. nih.gov These microbial degradation pathways often involve enzymes such as dioxygenases and dehalogenases, which can break the carbon-halogen bond and cleave the aromatic ring. nih.govresearchgate.net The efficiency of biodegradation is dependent on the specific compound, the environmental conditions, and the presence of suitably adapted microbial communities. nih.gov
Stability in Aquatic Environments
The stability of halogenated anilines in aquatic environments is influenced by several factors, including their chemical structure and susceptibility to abiotic degradation processes such as photolysis. While specific data on the environmental persistence of 4-Chloro-2-iodoaniline hydrochloride is limited, information on related chloroanilines provides insight into their behavior chemicalbook.com.
Halogenated aromatic compounds are generally noted for their stability and persistence in the environment nih.gov. Chloroanilines, for instance, can be more persistent than their parent compound, aniline researchgate.net. The presence of halogen atoms on the aromatic ring can increase a compound's resistance to degradation besjournal.com.
Research on 4-chloroaniline (B138754) (4-CA) indicates that it can be relatively stable in water but is susceptible to photodegradation nih.gov. Under the influence of light, 4-chloroaniline has been observed to degrade rapidly in aquatic systems, with measured half-lives ranging from 2 to 7 hours who.int. The half-life for photo-oxidation in surface water for 4-CA has been reported to be as short as 1 to 3 hours in environments with low organic matter nih.gov. In contrast, the volatilization half-life from rivers is significantly longer, estimated at 35.7 days nih.gov.
The type of halogen atom can also influence the degradation pathway. For instance, studies on the photochemistry of other halogenated anilines have shown that the carbon-iodine (C-I) bond in 3-iodoaniline can undergo homolytic cleavage upon photoexcitation, while chloroanilines may follow different degradation mechanisms researchgate.net. This suggests that the iodine atom in 4-Chloro-2-iodoaniline could make it susceptible to photolytic degradation.
| Degradation Process | Half-life | Conditions | Reference |
|---|---|---|---|
| Photodegradation | 2–7 hours | In hydrosphere under influence of light | who.int |
| Photo-oxidation | 1–3 hours | Surface water with low organic matter | nih.gov |
| Volatilization | 35.7 days | In rivers | nih.gov |
| Biodegradation | Several days to months | General estimate | nih.gov |
Potential for Biological Degradation by Microorganisms
Biological degradation is a key process in the removal of halogenated anilines from the environment nih.gov. A variety of microorganisms have demonstrated the ability to degrade these compounds, although the efficiency and pathways can vary significantly nih.govnih.govsciepub.com. The removal of the halogen substituent is a critical step in the detoxification and subsequent breakdown of these aromatic compounds researchgate.net.
Several bacterial strains capable of utilizing chloroanilines as a sole source of carbon and nitrogen have been isolated and identified. For example, Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 were enriched from agricultural soil and showed the ability to degrade 4-chloroaniline nih.gov. These bacteria achieved a 60-75% degradation efficiency with a 0.2 mM concentration of 4-chloroaniline nih.gov. Similarly, strains of Alcaligenes and Cellulomonas isolated from a contaminated industrial site were able to mineralize para-chloroaniline, with degradation percentages of 81.2% and 86.5%, respectively, over 30 days researchgate.net.
The biodegradation of monochloroaniline can proceed through two main proposed pathways nih.gov. The first pathway involves an initial dechlorination to produce aniline, which is then converted to catechol nih.gov. The second pathway begins with a dioxygenation reaction, followed by deamination to form a corresponding chlorocatechol nih.gov. The degradation of 4-chloroaniline by the isolated strains A. baumannii CA2, P. putida CA16, and Klebsiella sp. CA17 was found to occur via a modified ortho-cleavage pathway, with the induction of chlorocatechol 1,2-dioxygenase activity nih.gov.
While many microorganisms can degrade mono- and dichloroanilines, some have limitations. Certain microbes are unable to use chloroanilines as their sole source of carbon and nitrogen, requiring other substrates for growth sciepub.comsciepub.com. The presence of other compounds can also influence degradation rates. For instance, the metabolic efficiency of o-chloroaniline degradation was improved in the presence of aniline besjournal.com.
| Bacterial Strain | Degraded Compound | Degradation Efficiency | Source/Reference |
|---|---|---|---|
| Acinetobacter baumannii CA2 | 4-Chloroaniline | 60-75% at 0.2 mM | nih.gov |
| Pseudomonas putida CA16 | 4-Chloroaniline | 60-75% at 0.2 mM | nih.gov |
| Klebsiella sp. CA17 | 4-Chloroaniline | 60-75% at 0.2 mM | nih.gov |
| Cellulomonas sp. | para-Chloroaniline | 86.5% in 30 days | researchgate.net |
| Alcaligenes denitrificans | para-Chloroaniline | 81.2% in 30 days | researchgate.net |
| Comamonas testosteroni | 3-Chloroaniline | Able to use as sole carbon and nitrogen source | sciepub.com |
Emerging Research Frontiers and Future Perspectives for 4 Chloro 2 Iodoaniline Hydrochloride
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry is increasingly shifting towards manufacturing processes that are both efficient and environmentally benign. For the synthesis of halogenated anilines, this involves moving away from traditional methods that often rely on harsh reagents and produce significant waste. Research is now focused on developing novel, sustainable synthetic routes.
One promising area is the use of chemoenzymatic methods. These processes leverage the high selectivity of enzymes to perform specific chemical transformations under mild, aqueous conditions. This approach avoids the need for high-pressure hydrogen gas and expensive, toxic heavy-metal catalysts often used in traditional chemical reductions. nih.gov For instance, the use of immobilized nitroreductase enzymes for the synthesis of aniline (B41778) derivatives from nitroaromatics offers a sustainable alternative that reduces reliance on precious metals and lowers energy requirements. nih.gov
Another innovative approach is microwave-assisted synthesis. This technique can significantly reduce reaction times, improve yields, and often eliminates the need for organic solvents, making it a greener alternative for producing substituted anilines and other important pharmaceutical building blocks. tandfonline.com
Advanced Mechanistic Elucidation of Aniline Reactivity
A deeper understanding of the reactivity of the aniline molecule is fundamental to controlling reaction outcomes and designing more efficient synthetic pathways. The amino group (-NH₂) in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions. allen.ingeeksforgeeks.org This high reactivity can sometimes lead to over-reaction, such as the formation of di- and tri-bromo products during bromination. libretexts.org
To control this reactivity, the amino group can be temporarily protected through acetylation, which moderates its activating influence and allows for more selective substitution. libretexts.org Advanced research into the electrochemical oxidation of aniline derivatives is also providing new insights. mdpi.com These studies examine the reaction mechanisms at electrode surfaces, helping to simplify and predict the various pathways of amine oxidation. mdpi.com Understanding these mechanisms is crucial for developing controlled and selective synthetic methods for complex molecules derived from anilines.
Table 1: Reactivity of the Aniline Ring
| Reaction Type | Influence of Amino (-NH₂) Group | Common Outcomes | Control Strategy |
| Electrophilic Aromatic Substitution | Strong activating, ortho/para directing allen.ingeeksforgeeks.org | High reactivity, potential for multiple substitutions libretexts.org | Acetylation to temporarily reduce activating influence libretexts.org |
| Oxidation | Prone to oxidation, can lead to polymerization or decomposition openaccessjournals.com | Formation of various oxidation products, including nitrobenzene (B124822) under certain conditions openaccessjournals.com | Controlled reaction conditions, use of selective oxidizing agents openaccessjournals.com |
| Diazotization | Forms diazonium salts | Key intermediates for synthesizing a wide range of derivatives libretexts.org | N/A |
Exploration of New Catalytic Systems for Haloaniline Synthesis
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is a major research focus for producing haloanilines more efficiently and selectively. Photocatalysis, in particular, is emerging as a powerful and sustainable tool.
Recent studies have highlighted multifunctional catalysts, such as bimetallic AuPt nanoclusters supported on monolayer titanate nanosheets, for the selective synthesis of haloanilines from halonitrobenzenes. acs.org This system demonstrates high conversion efficiency (>99%) and high selectivity for the desired haloaniline product under ambient conditions. acs.org Another area of advancement is the use of plasmonic-metal based photocatalysts, which can harness a broader spectrum of sunlight, making the process more energy-efficient. nih.gov
Table 2: Comparison of Novel Catalytic Systems for Aniline Synthesis
| Catalytic System | Description | Key Advantages |
| AuPt/Titanate Nanosheet | Bimetallic photocatalyst for hydrogenation of halonitrobenzenes acs.org | High efficiency and selectivity (>99%) at ambient conditions acs.org |
| Photoredox/Cobalt Catalysis | Dual catalytic system for dehydrogenative coupling nih.gov | Bypasses traditional selectivity issues in aromatic chemistry nih.gov |
| Pd/Al₂O₃ | Heterogeneous catalyst for nitrobenzene hydrogenation researchgate.net | Maintains high aniline selectivity at elevated temperatures (>100 °C) researchgate.net |
| Chemoenzymatic | Immobilized nitroreductase enzymes nih.gov | Sustainable, aqueous conditions, avoids heavy metals nih.gov |
Computational Design and Prediction of Novel Halogenated Aniline Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. It allows for the rational design and prediction of the properties of novel molecules before they are synthesized in the lab, saving significant time and resources. For halogenated anilines, computational methods are used to design derivatives with specific biological activities or material properties.
For example, computational design has been successfully employed to develop 2-substituted aniline pyrimidine (B1678525) derivatives as potent dual inhibitors of Mer and c-Met kinases, which are targets for cancer therapy. mdpi.com Similarly, computational studies have guided the synthesis of tri-aryl imidazole (B134444) derivatives carrying a benzene (B151609) sulfonamide moiety, leading to selective inhibitors of carbonic anhydrase isoforms associated with tumors. nih.gov These approaches often involve molecular docking simulations to predict how a designed molecule will bind to a biological target. mdpi.com Computational methods are also being developed to predict the potential toxicity of aromatic amines, helping to design safer chemicals from the outset. researchgate.net
Integration into Advanced Materials Science Research
4-Chloro-2-iodoaniline (B181669) serves as a valuable building block in materials science due to the unique properties conferred by its halogen substituents and the aniline backbone. ontosight.aibldpharm.com It is a key intermediate in the synthesis of functional materials, including conductive polymers and optoelectronic devices. ontosight.ai
The specific arrangement of atoms in the crystal structure of 4-chloro-2-iodoaniline is critical to its utility. X-ray crystallography has revealed that in its solid state, the molecules are organized through a combination of hydrogen bonding, π-stacking, and halogen-halogen interactions. nih.gov Specifically, a notable Cl⋯I contact of 3.7850 Å is observed, and the parallel planes of neighboring molecules exhibit offset π-stacking. nih.gov These non-covalent interactions are fundamental in crystal engineering and the design of new materials, as they dictate how molecules self-assemble into larger, ordered structures with specific electronic or optical properties.
Comprehensive Understanding of Environmental Fate and Transformation Pathways
As with any widely used chemical intermediate, understanding the environmental fate of 4-chloro-2-iodoaniline is crucial. While specific data for this compound is limited, the environmental behavior of related chloroanilines provides valuable insights. 4-chloroaniline (B138754), a closely related compound, is known to be released into the hydrosphere from various industrial sources. who.int
A primary degradation pathway for chloroanilines in the environment is photolysis—degradation under the influence of light. who.int For 4-chloroaniline, measured half-lives in water can be as short as a few hours. who.int In addition to photolysis, microbial degradation can also play a role in the transformation of halogenated aromatic compounds in soil and water. The ultimate fate and transport of such compounds in the environment are governed by a combination of their physical and chemical properties, such as water solubility and potential for sorption to soil particles, and the prevailing environmental conditions. itrcweb.org
Green Chemistry Approaches in Halogenated Aniline Synthesis and Utilization
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. The synthesis of halogenated anilines is an area where these principles are being actively applied.
Key strategies include replacing hazardous reagents with safer alternatives. For example, in the synthesis of related compounds, traditional bromination using elemental bromine is being replaced by greener systems like a ceric ammonium (B1175870) nitrate–KBr combination. acs.org Similarly, the use of hazardous acetic anhydride (B1165640) in acylation reactions can be avoided by using zinc dust and acetic acid. acs.orgsphinxsai.com
The overarching goals are to improve atom economy—maximizing the incorporation of all materials used in the process into the final product—and to minimize waste. sphinxsai.com The adoption of techniques like microwave-assisted synthesis and biocatalysis further contributes to the greening of aniline synthesis by reducing energy consumption and avoiding harsh reaction conditions and toxic solvents. nih.govtandfonline.com
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-2-iodoaniline hydrochloride?
- Methodological Answer : this compound is synthesized via cross-coupling reactions. For example:
- Suzuki Coupling : Reacting 4-chloro-2-iodoaniline with aryl boronic esters using PdCl₂(PPh₃)₂ as a catalyst in dioxane/Et₃N, yielding ~51% after purification by silica gel chromatography (petroleum ether/EtOAc) .
- Sonogashira Coupling : Using trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, and CuI in NEt₃ to achieve 65% yield, followed by filtration and vacuum drying .
- Retrosynthetic Planning : AI-driven tools predict feasible routes using databases like Reaxys and BKMS_METABOLIC for one-step synthesis optimization .
Q. How is this compound purified after synthesis?
- Methodological Answer :
- Column Chromatography : Silica gel columns with petroleum ether/EtOAc (95:5 v/v) effectively separate impurities .
- Recrystallization : Dissolving in minimal ethanol followed by slow cooling to isolate pure crystals.
- Vacuum Drying : Ensures removal of residual solvents, critical for stability .
Q. What analytical techniques confirm the structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves hydrogen-bonded chains (parallel to the c-axis) and molecular geometry .
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons and substituent effects (e.g., chlorine and iodine deshielding).
- Mass Spectrometry : ESI-MS confirms molecular weight (271.46 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reaction yields for 4-chloro-2-iodoaniline derivatives?
- Methodological Answer :
- Catalyst Screening : PdCl₂(PPh₃)₂ outperforms other catalysts in Suzuki couplings due to ligand stability .
- Solvent Optimization : Dioxane enhances reaction efficiency vs. DMF or THF.
- Stoichiometry : Using 3 equivalents of boronic ester improves conversion rates .
- Table : Comparison of Reaction Conditions
| Catalyst | Solvent | Equivalents (Boronic Ester) | Yield (%) |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | Dioxane | 3.0 | 51 |
| Pd(OAc)₂ | DMF | 2.5 | 32 |
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- X-ray Validation : Overrules ambiguous NMR signals (e.g., para-substituent vs. meta effects) .
- 2D NMR (COSY, NOESY) : Correlates coupling constants to confirm regiochemistry.
- DFT Calculations : Predicts chemical shifts and compares with experimental data to validate assignments.
Q. What are the applications of this compound in heterocyclic synthesis?
- Methodological Answer :
- Indoloquinolines : Serves as a precursor in Pd-catalyzed cyclizations to form antitumor agents .
- Indole Derivatives : Sonogashira coupling generates alkynylated intermediates for bioactive molecules .
- Pharmaceutical Probes : Iodine substituent enables radiolabeling for enzyme interaction studies .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- First Aid : For inhalation, administer oxygen; for ingestion, avoid mouth-to-mouth resuscitation .
- Storage : Keep in airtight containers at RT, away from moisture to prevent decomposition .
Data Contradiction Analysis
- Synthesis Yields : Varying yields (51% vs. 65%) highlight solvent and catalyst dependencies. Dioxane/Et₃N systems favor Suzuki couplings, while Sonogashira reactions benefit from CuI co-catalysis .
- CAS Registry : Discrepancies in CAS numbers (7341-89-1 vs. 6781-33-5) require verification via PubChem or EPA DSSTox for accurate identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
